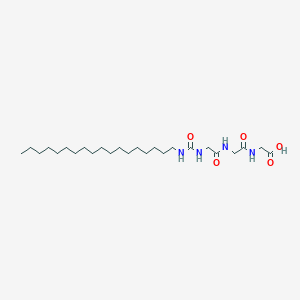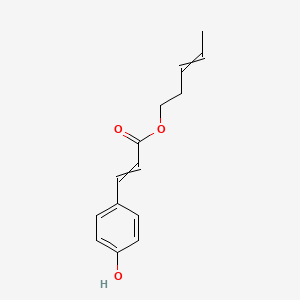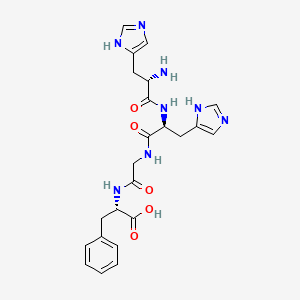
N-(Octadecylcarbamoyl)glycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Octadecylcarbamoyl)glycylglycylglycine is a synthetic peptide derivative that combines the properties of a long-chain fatty acid with a tripeptide. This compound is of interest due to its unique structure, which allows it to interact with both hydrophobic and hydrophilic environments. This dual nature makes it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylcarbamoyl)glycylglycylglycine typically involves the coupling of octadecylamine with glycylglycylglycine. The process begins with the protection of the amino groups of glycylglycylglycine to prevent unwanted side reactions. The protected glycylglycylglycine is then reacted with octadecyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Octadecylcarbamoyl)glycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(Octadecylcarbamoyl)glycylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide-lipid interactions.
Biology: Employed in the study of membrane proteins and their interactions with lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-(Octadecylcarbamoyl)glycylglycylglycine involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is facilitated by the long octadecyl chain, which embeds into lipid bilayers, and the tripeptide moiety, which interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the delivery of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A simpler dipeptide that lacks the long hydrophobic chain.
N-(Octadecylcarbamoyl)glycine: Contains a single glycine residue instead of a tripeptide.
N-(Octadecylcarbamoyl)glycylglycine: Contains a dipeptide instead of a tripeptide.
Uniqueness
N-(Octadecylcarbamoyl)glycylglycylglycine is unique due to its combination of a long hydrophobic chain and a tripeptide moiety. This structure allows it to interact with both lipid bilayers and aqueous environments, making it more versatile than simpler peptides or fatty acid derivatives.
Eigenschaften
CAS-Nummer |
193543-11-2 |
|---|---|
Molekularformel |
C25H48N4O5 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
2-[[2-[[2-(octadecylcarbamoylamino)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H48N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(34)29-20-23(31)27-19-22(30)28-21-24(32)33/h2-21H2,1H3,(H,27,31)(H,28,30)(H,32,33)(H2,26,29,34) |
InChI-Schlüssel |
JNMYCRMLQSGGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)


![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)


![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)

![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
